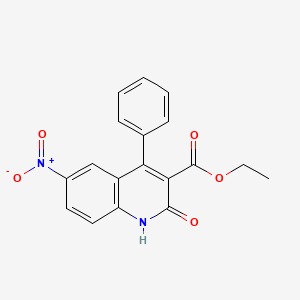

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound that has been studied for its ability to act as a catalyst for various chemical reactions. It is a member of the quinoline family of compounds, and has been studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Biginelli Reaction and Dihydropyrimidinones

The Biginelli reaction is a versatile acid-catalyzed, three-component reaction that leads to the synthesis of highly functionalized heterocycles. LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition. This four-step route yielded LaSOM® 293 with an impressive 84% yield . Dihydropyrimidinones (DHPMs) are a class of compounds with diverse pharmacological effects, including anticancer properties.

Anticancer Potential

LaSOM® 293’s structure makes it an intriguing candidate for anticancer drug development. While specific studies on LaSOM® 293 are limited, DHPMs have been investigated in this context. For instance, Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .

Melanocortin Receptors and Beyond

LaSOM® 293 and related compounds have been explored as melanocortin receptor agonists. Additionally, they exhibit fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . These diverse effects hint at their potential in various therapeutic areas.

RNA-Dependent RNA Polymerase Inhibition

LaSOM® 293’s structure contains a triazole moiety, which has been associated with inhibitory effects. For instance, a derivative of 4-hydroxy-2(1H)-quinolinone, a compound similar to LaSOM® 293, was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Antimicrobial Properties

While direct studies on LaSOM® 293’s antimicrobial effects are scarce, its structural features suggest potential activity. Similar DHPMs have been evaluated for antimicrobial potential, making this an interesting avenue for further investigation .

Mécanisme D'action

Target of Action

Similar compounds have been reported to have neuroprotective effects , suggesting potential targets within the nervous system.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .

Result of Action

Similar compounds have shown neuroprotective and anti-neuroinflammatory effects , suggesting that ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate may have similar effects.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action of the compound .

Propriétés

IUPAC Name |

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGWYUZSZRWJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354196 |

Source

|

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-6-nitro-4-phenylquinoline-3-carboxylate | |

CAS RN |

5627-69-0 |

Source

|

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)

![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)

![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)

![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)

![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)